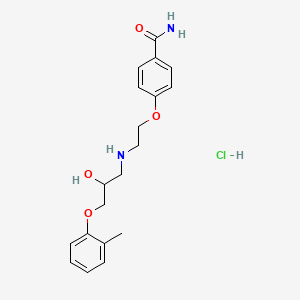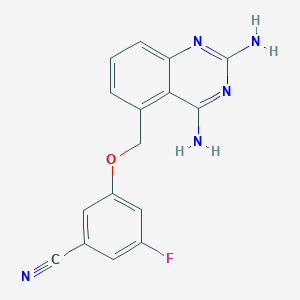![molecular formula C28H29NO4S B11938937 (3R)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11938937.png)
(3R)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of LY2922470 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a spiropiperidine or tetrahydroquinoline acid derivative, followed by modifications to enhance selectivity and potency . Industrial production methods for LY2922470 are designed to optimize yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
LY2922470 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
LY2922470 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study GPR40 agonists and their interactions with other molecules.
Biology: Investigated for its role in modulating insulin secretion and glucose metabolism.
Medicine: Explored as a potential therapeutic agent for type 2 diabetes mellitus and ischemic stroke.
Industry: Utilized in the development of new drugs targeting GPR40 and related pathways.
Wirkmechanismus
LY2922470 exerts its effects by binding to and activating GPR40, which is highly expressed in pancreatic beta cells. This activation leads to the amplification of insulin secretion in the presence of elevated glucose levels. The compound also influences other pathways, such as the release of glucagon-like peptide-1 (GLP-1), which further enhances its glucose-lowering effects .
Vergleich Mit ähnlichen Verbindungen
LY2922470 is compared with other GPR40 agonists, such as LY2881835 and LY2922083. While all these compounds share the ability to enhance insulin secretion, LY2922470 is unique in its potent and selective activation of GPR40, leading to more pronounced and durable effects on glucose levels . Additionally, LY2922470 has shown potential neuroprotective effects, which are not as prominent in other similar compounds .
Similar compounds include:
- LY2881835
- LY2922083
- AM1638
These compounds share structural similarities and target the same receptor but differ in their pharmacokinetic properties and therapeutic potential .
Eigenschaften
Molekularformel |
C28H29NO4S |
|---|---|
Molekulargewicht |
475.6 g/mol |
IUPAC-Name |
(3R)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C28H29NO4S/c1-3-6-22(17-27(30)31)20-10-12-23(13-11-20)33-19-25-15-14-24(34-25)18-29-16-5-8-21-7-4-9-26(32-2)28(21)29/h4,7,9-15,22H,5,8,16-19H2,1-2H3,(H,30,31)/t22-/m1/s1 |
InChI-Schlüssel |
VJVDLRVFJTVWEO-JOCHJYFZSA-N |
Isomerische SMILES |
CC#C[C@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCCC4=C3C(=CC=C4)OC |
Kanonische SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCCC4=C3C(=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11938882.png)




![5-Chloro-7-{[4-benzylpiperidyl]methyl}quinolin-8-ol](/img/structure/B11938898.png)






